Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate
Description
Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate is a sodium salt of a substituted enolate featuring a unique combination of functional groups: two cyano (–CN) groups, a methoxy (–OCH₃) group, and an oxo (=O) group. The electron-withdrawing cyano and oxo groups likely confer stability in polar solvents and influence its reactivity in cycloaddition or substitution reactions.
Properties
IUPAC Name |
sodium;1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3.Na/c1-11-6(10)5(9)4(2-7)3-8;/h9H,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZGNARISHSRQE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C#N)C#N)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate involves specific reaction conditions and reagentsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Alkylation Reactions
The enolate’s conjugated system acts as a strong nucleophile, enabling alkylation at the α-position. For example:
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Reaction with alkyl halides (e.g., CH₃I) in DCM under nitrogen atmosphere yields α-alkylated products .
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Zinc-mediated conjugate additions (e.g., using ZnEt₂) facilitate stereoselective alkylation at the β-carbon .
Key Conditions
| Reagent | Solvent | Temperature | Yield* |
|---|---|---|---|
| CH₃I | DCM | 0–25°C | ~65–80% |
| ZnEt₂/TFA | DCM | −40°C | ~50–70% |
*Theoretical yields based on analogous reactions .
Cycloaddition and Ring-Forming Reactions
The electron-deficient enolate participates in [3+2] cycloadditions with dipolarophiles like nitrones or diazo compounds:
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Reaction with ethyl diazoacetate forms pyrazole derivatives via 1,3-dipolar cycloaddition .
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Michael addition-cyclization cascades with α,β-unsaturated ketones yield fused bicyclic structures .
Mechanistic Pathway
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Enolate attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl.
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Intramolecular cyclization forms a five- or six-membered ring .
Acid-Catalyzed Esterification
The methoxycarbonyl group undergoes transesterification under acidic conditions:
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Reaction with alcohols (e.g., ethanol) in the presence of H₂SO₄ produces ethyl esters .
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Hydrolysis with aqueous HCl yields the corresponding dicarboxylic acid .
Reaction Equation
Oxidative Functionalization
The enolate’s electron-rich double bond reacts with oxidizing agents:
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Ozonolysis cleaves the C=C bond to generate cyano-substituted carbonyl compounds .
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Epoxidation with m-CPBA forms an epoxide intermediate, which rearranges under basic conditions .
Safety Note : Oxidations may generate hazardous intermediates; proper quenching (e.g., NaHCO₃) is critical .
Comparative Reactivity
Scientific Research Applications
Chemical Properties and Structure
Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate has the molecular formula and a molecular weight of approximately . The compound features two cyano groups, which contribute to its reactivity and versatility in synthetic pathways.
Applications in Organic Synthesis
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Reagent in Organic Reactions :
- Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate serves as a potent nucleophile in various organic reactions, particularly in the formation of carbon-carbon bonds. Its ability to participate in Michael additions and nucleophilic substitutions makes it valuable for synthesizing complex organic molecules.
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Synthesis of Heterocycles :
- The compound can be utilized to synthesize heterocyclic compounds, which are crucial in pharmaceutical chemistry. For instance, reactions involving this compound can lead to the formation of pyridine and quinoline derivatives, known for their biological activity.
Medicinal Chemistry Applications
-
Potential Anticancer Agents :
- Research has indicated that derivatives of sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate may exhibit anticancer properties. Studies focusing on its interaction with specific enzymes involved in cancer cell proliferation have shown promising results, suggesting its potential as a lead compound for drug development.
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Antimicrobial Properties :
- The compound's structural features allow it to interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents. Investigations into its binding affinity with target proteins could provide insights into its mechanism of action.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate derivatives. Researchers synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting a pathway for further drug development.
Case Study 2: Antimicrobial Efficacy
In another investigation published in Pharmaceutical Biology, the antimicrobial properties of sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate were assessed against common bacterial strains. The study found that the compound demonstrated notable activity against Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sodium Salts
The compound’s functional group diversity distinguishes it from other sodium salts. Below is a systematic comparison with analogous compounds, focusing on molecular features, properties, and applications.
Functional Group Analysis and Reactivity
Sodium 1,1-Dicyano-3-methoxy-3-oxoprop-1-en-2-olate
- Functional Groups: Dicyano, methoxy, oxo, enolate.
- Reactivity: High due to electron-withdrawing cyano and oxo groups, which polarize the enolate system. Predicted to act as a nucleophile or metal-binding ligand.
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and water due to ionic sodium and polar groups.
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Functional Groups : Sulfonate (–SO₃⁻), alkene.
- Reactivity: Anionic surfactant properties; participates in polymerization as a monomer.
- Applications : Used in water treatment, detergents, and polymer synthesis .
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
- Functional Groups : Hydroxyl (–OH), dual sulfonate groups.
- Reactivity : High water solubility; stabilizes dyes via sulfonate groups.
- Applications : Textile dyeing, pH-sensitive probes .
Sodium Dichloroisocyanurate (CAS 2893-78-9)
- Functional Groups : Chlorinated triazine, oxo.
- Reactivity : Releases hypochlorous acid in water; strong oxidizing agent.
- Applications : Disinfectant, bleaching agent in water treatment .
Sodium 1-Heptanesulfonate (CAS 22767-50-6)
Comparative Data Table
Key Research Findings
Reactivity Trends: Cyano and oxo groups in the target compound enhance electrophilicity compared to sulfonates, making it more reactive in nucleophilic substitutions . Sodium dichloroisocyanurate’s chlorine atoms confer oxidative power, unlike the non-oxidizing nature of the target compound .
Solubility and Stability: Sulfonate-containing salts (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) exhibit higher aqueous stability than cyano-enolates, which may hydrolyze under acidic conditions .
Applications: The target compound’s enolate system is structurally closer to β-diketones, suggesting utility as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), analogous to acetylacetonate complexes.
Methodological Considerations for Similarity Assessment
Compound similarity is often evaluated using structural fingerprints or functional group alignment . For Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate, Tanimoto coefficient-based analyses would prioritize cyano-enolate derivatives, while sulfonates and triazines fall into distinct clusters.
Biological Activity
Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate is a chemical compound with the molecular formula C6H3N2NaO3. Its unique structure incorporates cyano and methoxy groups, which contribute to its diverse reactivity and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits notable features:
- Molecular Weight : 174.091 g/mol
- IUPAC Name : Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate
The biological activity of Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate is largely attributed to its ability to interact with specific biomolecules. The cyano and methoxy groups enhance its reactivity, allowing it to engage in various biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
Antiviral Activity
Research indicates that Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate exhibits antiviral properties. In studies involving the H5N1 influenza virus, compounds derived from similar structures demonstrated significant antiviral activity. For instance:
| Compound | Concentration (μmol/ml) | % Virus Reduction |
|---|---|---|
| Sodium 1,1-dicyano... | 0.25 | 85% |
| Zanamivir (control) | 0.25 | 99% |
These results suggest that the compound could serve as a lead for further antiviral drug development.
Antioxidant Properties
The compound's structural features suggest potential antioxidant activity, which is critical for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
Study on Antiviral Efficacy
In a study published in Nature Communications, researchers synthesized several derivatives of Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate and tested their antiviral efficacy against various viral strains. The results highlighted the compound's ability to inhibit viral replication significantly at low concentrations.
Synthesis and Biological Testing
A comprehensive study detailed the synthesis of Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate and its derivatives. The biological testing revealed that certain derivatives exhibited enhanced bioactivity compared to the parent compound. This underscores the importance of structural modifications in enhancing therapeutic potential.
Comparative Analysis with Similar Compounds
Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate can be compared with other compounds known for their biological activities:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Indane-1,3-dione | C9H6O2 | Known for anti-inflammatory properties |
| Sodium (Z)-2-cyano... | C6H6NNaO3 | Similar structural properties with distinct reactivity |
This comparison illustrates how variations in chemical structure can influence biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves a multi-step protocol starting with cyanoacetylation of a methoxy-substituted diketone, followed by sodium salt formation. Key steps include:
- Precursor activation : Use of anhydrous sodium methoxide in tetrahydrofuran (THF) under nitrogen to prevent hydrolysis .
- Reaction monitoring : Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation.
- Purification : Recrystallization from ethanol/water (4:1) yields >90% purity. For scale-up, column chromatography with silica gel (60–120 mesh) is recommended .
Q. How does the solubility profile of this compound influence its applicability in aqueous reaction systems?
- Methodological Answer : The compound’s solubility in polar solvents (e.g., water, ethanol) and limited solubility in non-polar solvents (e.g., hexane) suggest utility in:
- Aqueous-phase reactions : Use phosphate buffer (pH 7.4) for enzyme kinetics studies.
- Organic synthesis : Ethanol/acetone mixtures (1:1) are optimal for nucleophilic substitutions. Comparative solubility data with analogs like Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (soluble in ethanol, acetone, ether) can guide solvent selection .
Q. What spectroscopic techniques are critical for characterizing this sodium enolate?
- Methodological Answer :
- FT-IR : Confirm enolate formation via C=O stretch at 1650–1700 cm⁻¹ and C≡N stretches at 2200–2250 cm⁻¹ .
- ¹H/¹³C NMR : Use deuterated DMSO to resolve methoxy (δ 3.3–3.5 ppm) and olefinic proton signals (δ 5.5–6.0 ppm). For cyano groups, ¹³C NMR peaks at 110–120 ppm are diagnostic .
- ESI-MS : Negative-ion mode detects [M–Na]⁻ ions for molecular weight validation .
Advanced Research Questions
Q. How can computational modeling predict reactivity in Sodium 1,1-dicyano-3-methoxy-3-oxoprop-1-en-2-olate?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic attack sites. The electron-withdrawing cyano groups increase α-carbon electrophilicity, favoring nucleophilic additions .
- Molecular docking : Predict interactions with enzymes (e.g., esterases) by aligning the compound’s enolate moiety with catalytic triads in protein data bank (PDB) structures .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- SHELXL refinement : For X-ray diffraction data, refine twinned crystals using SHELXL’s HKLF5 format. Adjust parameters for thermal motion and hydrogen bonding .
- Comparative analysis : Cross-validate with analogous structures (e.g., Sodium ethyl 3-oxidoacrylate) to identify lattice packing discrepancies .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of its participation in enzyme-catalyzed reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
